

reduction of 7-chloroheptanoic acid to 7-Chloro-1-heptanol

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Compound Focus: 7-Chloro-1-heptanol

CAS No.: 55944-70-2

Cat. No.: S1893639

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Compound Characterization and Key Considerations

Before starting the synthesis, it is crucial to understand the characteristics of the starting material and the product, as these will influence the reaction and purification strategies.

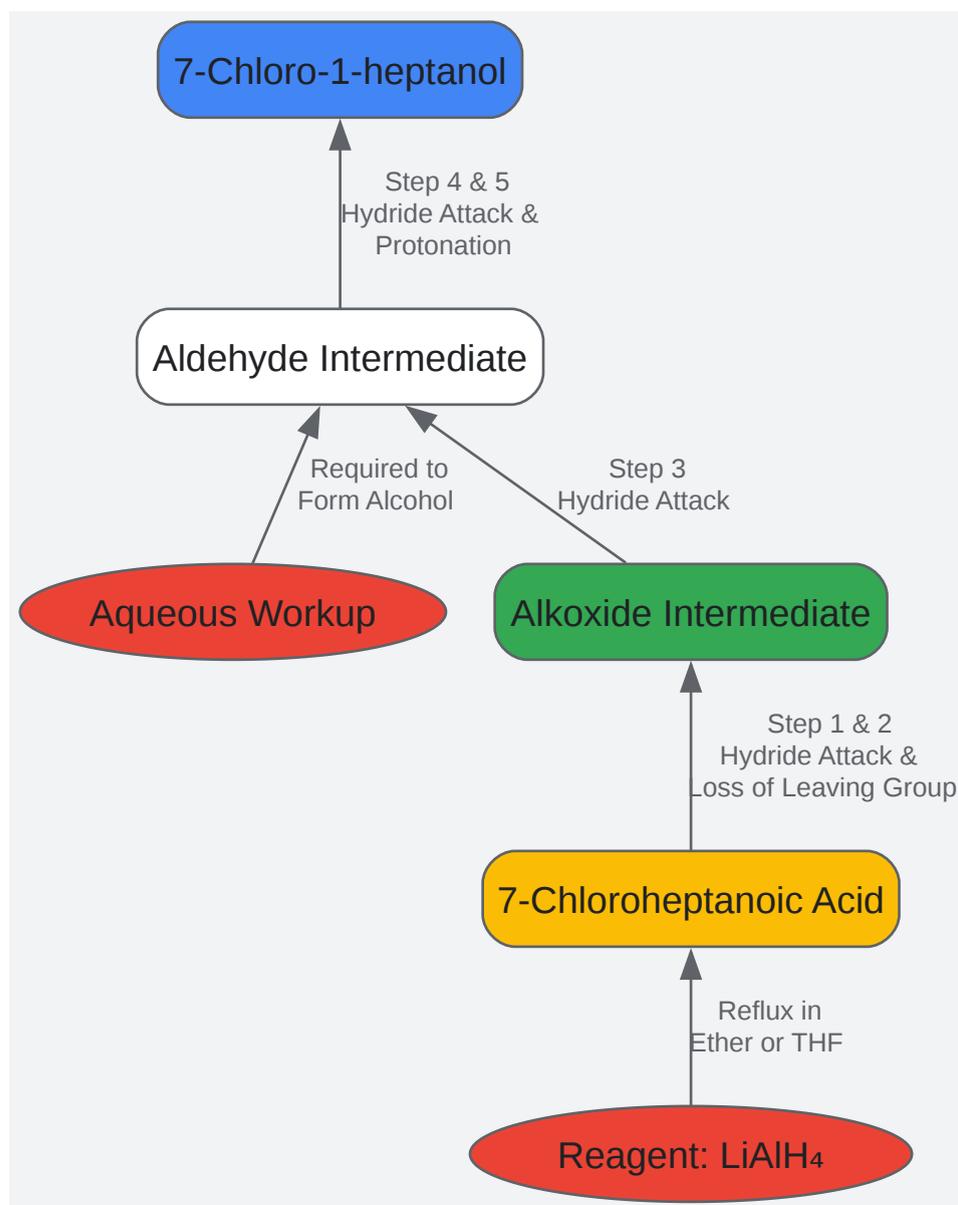
The table below summarizes the key identifiers and physical properties of the compounds [1] [2]:

Property	7-Chloroheptanoic Acid	7-Chloro-1-heptanol
CAS Number	821-57-8 [1] [3] [2]	55944-70-2 [4]
Molecular Formula	C ₇ H ₁₃ ClO ₂ [1] [2]	C ₇ H ₁₅ ClO [4]
Molecular Weight	164.63 g/mol [1] [2]	150.64 g/mol [4]
Boiling Point	269.8 °C (at 760 mmHg) [1]	215-220 °C (at 760 mmHg) [4]
Density	1.096 g/cm ³ [1]	1.02-1.05 g/cm ³ [4]
Flash Point	117 °C [1]	Information missing
pKa	4.76 (Predicted) [1]	Information missing

One critical consideration for this reaction is **chemodivergence**: the chlorine atom in 7-chloroheptanoic acid is susceptible to nucleophilic attack, which could lead to undesired side reactions like cyclization to a lactone. The reduction pathway must be chosen to minimize this potential side reaction.

Reduction Pathway and Mechanism

The direct reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH_4) is the standard reagent for this transformation [5]. The following diagram illustrates the workflow and the key mechanistic steps involved.



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Mechanism Description:

- **Step 1 & 2:** The carboxylic acid is deprotonated, and a hydride ion from LiAlH_4 nucleophilically attacks the carbonyl carbon. This leads to the loss of a leaving group (as alumina alkoxide), forming an aldehyde intermediate [5]. This aldehyde is highly reactive and cannot be isolated under these conditions.
- **Step 3 & 4 & 5:** A second hydride ion rapidly attacks the aldehyde intermediate. Subsequent aqueous workup protonates the resulting alkoxide, yielding the primary alcohol, **7-chloro-1-heptanol** [5].

Detailed Experimental Protocol

Title: Reduction of 7-Chloroheptanoic Acid to 7-Chloro-1-heptanol Using LiAlH_4

Objective: To synthesize **7-chloro-1-heptanol** from 7-chloroheptanoic acid via reduction with lithium aluminum hydride.

Materials:

- **Starting Material:** 7-Chloroheptanoic acid (e.g., 1.00 g, 6.07 mmol).
- **Reducing Agent:** Lithium aluminum hydride (LiAlH_4), powder.
- **Solvent:** Anhydrous tetrahydrofuran (THF) or diethyl ether.
- **Quenching Solutions:** Saturated aqueous solutions of sodium sulfate (Na_2SO_4) or ammonium chloride (NH_4Cl), and 1M hydrochloric acid (HCl).
- **Extraction Solvent:** Ethyl acetate or diethyl ether.
- **Drying Agent:** Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4).

Equipment:

- 100 mL round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Addition funnel
- Separatory funnel

- Ice-water bath
- Glassware for distillation

Procedure:

- **Setup:** Assemble a 100 mL dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** Add anhydrous THF (30 mL) to the flask. Carefully add LiAlH₄ (0.46 g, 12.14 mmol, 2.0 equiv.) in small portions through a solid addition funnel. Stir the mixture to create a gray suspension.
- **Reaction:** Slowly add a solution of 7-chloroheptanoic acid (1.00 g, 6.07 mmol) in anhydrous THF (10 mL) dropwise via an addition funnel. **Caution: This step is exothermic.** After the addition is complete, heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
- **Quenching (Critical Step):** a. Cool the reaction mixture to 0 °C in an ice-water bath. b. **Carefully** and slowly, add water dropwise (approx. 0.5 mL) to destroy excess LiAlH₄. **Warning: This step generates hydrogen gas, which is highly flammable. Exercise extreme caution.** c. Add a 15% w/v NaOH solution (0.5 mL) slowly, followed by additional water (1.5 mL). d. Stir the mixture at room temperature until a white, granular precipitate forms.
- **Workup:** a. Filter the reaction mixture through a celite pad to remove aluminum salts. Rinse the filter cake thoroughly with THF or ethyl acetate. b. Transfer the filtrate to a separatory funnel. Wash the organic phase with brine (saturated NaCl solution). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude **7-chloro-1-heptanol** by distillation under reduced pressure. Based on its physical properties, collect the fraction boiling around **114-116 °C at 10 mmHg** (extrapolated from 215-220 °C at 760 mmHg [4]).

Analysis:

- **Yield:** The theoretical yield is 0.91 g (6.07 mmol). A typical yield for this type of reduction is 70-85%.
- **Characterization:** Confirm the structure of the product by:
 - **¹H NMR:** Look for the triplet of the hydroxymethylene group (-CH₂OH) around δ 3.64 ppm and the disappearance of the carboxylic acid proton.
 - **IR Spectroscopy:** The appearance of a broad O-H stretch (~3300 cm⁻¹) and the disappearance of the broad C=O stretch (~1710 cm⁻¹) of the carboxylic acid.

Safety and Handling Notes

- **Lithium Aluminum Hydride (LiAlH₄):** This is a **moisture-sensitive, pyrophoric, and severe irritant**. Always handle it in a certified fume hood, wearing appropriate personal protective equipment (PPE) including gloves and safety glasses. Never attempt to quench large excesses of LiAlH₄.
- **7-Chloroheptanoic Acid:** Refer to its Safety Data Sheet (SDS). It may cause skin and eye irritation. Avoid inhalation of dust or mists [3].
- **Solvents:** THF is highly flammable and can form explosive peroxides upon standing. Use anhydrous grade and handle with care.

Alternative Synthetic Routes

If the direct reduction proves problematic due to the reactivity of the chloro group, a two-step indirect pathway can be considered:

- **Protection:** Convert 7-chloroheptanoic acid to its corresponding methyl or ethyl ester using standard esterification conditions (e.g., Fischer esterification).
- **Reduction:** Reduce the ester to the alcohol. This can be achieved using LiAlH₄ [5] or, for a milder and more selective reduction, diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) to stop at the aldehyde intermediate, followed by a subsequent reduction to the alcohol [5].

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